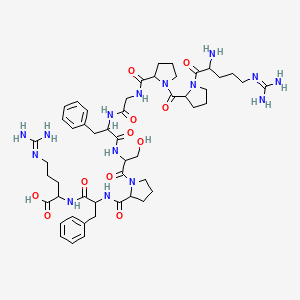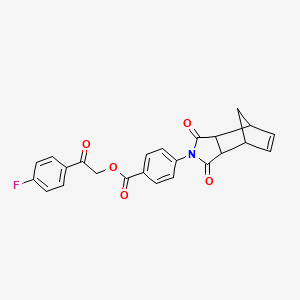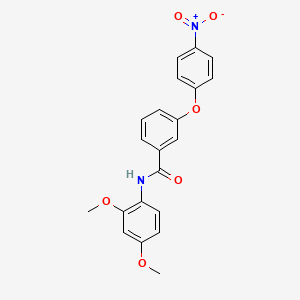![molecular formula C18H15N3O4S B15150263 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15150263.png)
5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thieno[2,3-d]pyrimidin-4-one core: This step involves the cyclization of intermediates under specific conditions, often using catalysts or reagents such as phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
5,6-dimethyl-2-[5-(4-aminophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with an amino group instead of a nitro group.
5,6-dimethyl-2-[5-(4-chlorophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one imparts unique electronic properties, making it distinct from its analogs
Propiedades
Fórmula molecular |
C18H15N3O4S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
5,6-dimethyl-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15N3O4S/c1-9-10(2)26-18-15(9)17(22)19-16(20-18)14-8-7-13(25-14)11-3-5-12(6-4-11)21(23)24/h3-8,16,20H,1-2H3,(H,19,22) |
Clave InChI |
AXEYRDWBKXCQGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid](/img/structure/B15150183.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B15150185.png)
![N-benzyl-4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B15150193.png)
![Octyl 2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetate](/img/structure/B15150199.png)



![4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15150214.png)
![N-(dibenzo[b,d]furan-3-yl)-9H-fluorene-9-carboxamide](/img/structure/B15150238.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B15150240.png)
![Propan-2-yl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150249.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(naphthalen-1-yl)benzamide](/img/structure/B15150251.png)
![Tert-butyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylcarbamate](/img/structure/B15150255.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B15150257.png)
